molecular formula C22H20F3N3O6S B2991979 Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887873-64-5

Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2991979
CAS No.: 887873-64-5
M. Wt: 511.47
InChI Key: IVYRXYBMHYMFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural elements include:

  • Position 1: Ethyl carboxylate group, enhancing solubility and serving as a common pharmacophore in medicinal chemistry.
  • Position 5: 4-Ethoxy-4-oxobutanamido group, a branched amide moiety that may influence steric interactions and hydrogen bonding.

Properties

IUPAC Name

ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O6S/c1-3-33-16(30)10-9-15(29)26-19-17-14(11-35-19)18(21(32)34-4-2)27-28(20(17)31)13-7-5-12(6-8-13)22(23,24)25/h5-8,11H,3-4,9-10H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYRXYBMHYMFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[3,4-d]pyridazine core with multiple functional groups that contribute to its biological activity. The presence of the ethoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound functions primarily as an inhibitor of the β-catenin/T-cell factor (Tcf) protein–protein interaction (PPI), which is crucial in the Wnt signaling pathway implicated in various cancers. The inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent inhibitory effects on β-catenin/Tcf interactions. For instance, derivatives of this compound showed Ki values ranging from 0.44 μM to 5.2 μM, indicating significant potency against hyperactive Wnt/β-catenin signaling in cancer cells .

Table 1: Inhibition Potency of Derivatives

CompoundKi (μM)Biological Effect
Compound 565.2Inhibits β-catenin/Tcf PPI
Compound 570.44Most potent inhibitor

Cell Viability Assays

Cell viability assays using the MTS method revealed that the ethyl ester derivative was more effective than its parent compound at inhibiting the viability of various Wnt/β-catenin-dependent cancer cell lines. The results suggest that modifications to the compound can enhance its therapeutic potential .

Case Studies

A notable study focused on the synthesis and evaluation of several derivatives based on the original compound. These derivatives were tested for their ability to disrupt β-catenin/Tcf interactions and their effects on cell migration and invasiveness. The most promising results were observed with compounds featuring para-substituents on their phenyl rings, which exhibited improved inhibitory potency compared to other configurations .

Potential Therapeutic Applications

Given its mechanism of action, this compound holds potential for development as an anti-cancer therapeutic agent. Its ability to selectively inhibit Wnt/β-catenin signaling could be particularly beneficial in treating cancers characterized by aberrant activation of this pathway.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituents at positions 3 and 5, which critically modulate physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name R Group (Position 5) Position 3 Substituent Key Properties/Activities Reference
Target Compound 4-Ethoxy-4-oxobutanamido 4-(Trifluoromethyl)phenyl Unknown (predicted enhanced lipophilicity) N/A
Compound 30 Amino 4-(Trifluoromethyl)phenyl Tau aggregation inhibitor (90% yield); NMR: δ 1.43 (t, CH2CH3), 7.72–7.80 (aromatic H)
Compound 31 Amino 4-(Trifluoromethoxy)phenyl Lower yield (55%); MS: m/z 400.07 [M+1]
Compound 3-Phenylpropanamido 4-(Trifluoromethyl)phenyl RN 851951-47-8; similar core but distinct amide bulkiness
Compound (4-Fluorophenyl)carbonylamino 4-Fluorophenyl Canonical SMILES: C1=CC(=CC=C1C(=O)NC2=NN=C3N2C4=C(C3=O)SC(=C4)C(=O)OCC)F

Key Observations :

  • Bioactivity: Compound 30 () inhibits tau aggregation, a mechanism relevant to neurodegenerative diseases. The target compound’s amide group may enhance binding affinity compared to the amino group in 30 due to additional hydrogen-bonding capacity .
  • Synthetic Yield: The amino-substituted derivative (Compound 30) achieves a 90% yield, suggesting efficient synthesis. The target compound’s synthesis may require optimization for the bulkier amide substituent.

Spectral and Physicochemical Properties

  • NMR Shifts : Compound 30 () shows distinct aromatic proton shifts (δ 7.72–7.80 ppm) due to the electron-withdrawing trifluoromethyl group. The target compound’s amide protons may appear downfield (δ > 8 ppm) .
  • Mass Spectrometry : Compound 31 () exhibits a molecular ion at m/z 400.07, aligning with its molecular formula (C16H13F3N3O4S+). The target compound’s molecular weight (~483 g/mol) would require high-resolution MS for validation.

Limitations

  • Direct experimental data (e.g., melting points, bioactivity) for the target compound are unavailable, necessitating extrapolation from analogs.
  • Contradictions in substituent effects (e.g., trifluoromethyl vs. trifluoromethoxy in ) highlight the need for empirical validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.